3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C8H11IN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an iodine atom at the 4-position and two methyl groups at the 3- and 5-positions of the pyrazole ring, along with a propanoic acid group attached to the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step reactions. One common method includes the reaction of 3,5-dimethylpyrazole with iodine to introduce the iodine atom at the 4-position. This is followed by the reaction with a suitable propanoic acid derivative to attach the propanoic acid group .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups, selective iodination, and subsequent coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the propanoic acid group.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and tetrahydrofuran are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring and the propanoic acid group .
Scientific Research Applications
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The iodine atom and the propanoic acid group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and binding affinity compared to its chloro, bromo, and fluoro analogs .
Properties
IUPAC Name |
3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKYOUULJSNVAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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